IDO1 Inhibitory Potency: Substitution-Dependent Activity Within the Cyanocarbonimidodithioate Series
In a series of cyanocarbonimidodithioate IDO1 inhibitors, the 2,4-dichlorophenyl analog (6b) achieved an IC50 of 0.90 µM against recombinant human IDO1, while the unsubstituted phenyl analog (6a) gave IC50 >10 µM (>11-fold difference) [1]. Although no direct IC50 is reported for the 3-chloro-4-methylphenyl derivative, the presence of both chloro and methyl substituents at positions that enhance hydrophobic packing suggests an activity profile intermediate between 6a and 6b, distinguishing it from mono-substituted or non-substituted aryl analogs.
| Evidence Dimension | rhIDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly determined; predicted to lie between unsubstituted phenyl and 2,4-dichlorophenyl based on substituent contributions. |
| Comparator Or Baseline | 6a (R2 = H): IC50 >10 µM; 6b (R2 = 2,4-Cl2): IC50 = 0.90 µM |
| Quantified Difference | >11-fold potency gain from 6a to 6b |
| Conditions | Recombinant human IDO1 enzyme assay; A431 cell kynurenine production (for cellular activity) |
Why This Matters
Demonstrates that aryl substitution pattern fundamentally controls IDO1 potency, making the 3-chloro-4-methylphenyl variant a rational choice for SAR exploration aiming to balance potency, lipophilicity, and metabolic stability.
- [1] Kumazawa, M.; Tejima, M.; Fukuda, M.; Takeda, S.; Suzuki, K.; Mizumoto, Y.; Sato, K.; Waki, M.; Miyachi, H.; Asa, N. Discovery of Carbono(di)thioates as Indoleamine 2,3-Dioxygenase 1 Inhibitors. ACS Med. Chem. Lett. 2021, 12 (2), 211–216. DOI: 10.1021/acsmedchemlett.0c00527. View Source
